molecular formula C13H13F3N2O B6014771 1-methyl-2-(tetrahydro-2-furanyl)-5-(trifluoromethyl)-1H-benzimidazole

1-methyl-2-(tetrahydro-2-furanyl)-5-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B6014771
M. Wt: 270.25 g/mol
InChI Key: SHDJPUMTSHHQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(tetrahydro-2-furanyl)-5-(trifluoromethyl)-1H-benzimidazole, commonly known as TFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFB is a benzimidazole derivative that is known for its unique chemical properties, which make it an ideal candidate for various research applications.

Mechanism of Action

The mechanism of action of TFB is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. TFB has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
TFB has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. TFB has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of various viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFB is its unique chemical properties, which make it an ideal candidate for various research applications. TFB is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of TFB is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on TFB. One area of interest is the development of TFB-based fluorescent probes for the detection of various biomolecules. Another area of interest is the development of TFB-based inhibitors of specific enzymes and signaling pathways, which could have potential therapeutic applications. Finally, further research is needed to better understand the mechanism of action of TFB and its potential applications in scientific research.

Synthesis Methods

The synthesis of TFB involves several steps, including the condensation of 2-amino-5-trifluoromethylbenzoic acid with 2-furancarboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is then purified using column chromatography.

Scientific Research Applications

TFB has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. TFB has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules.

Properties

IUPAC Name

1-methyl-2-(oxolan-2-yl)-5-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c1-18-10-5-4-8(13(14,15)16)7-9(10)17-12(18)11-3-2-6-19-11/h4-5,7,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDJPUMTSHHQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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